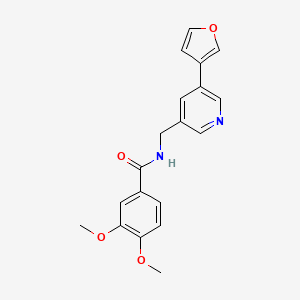

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

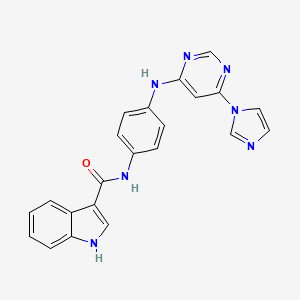

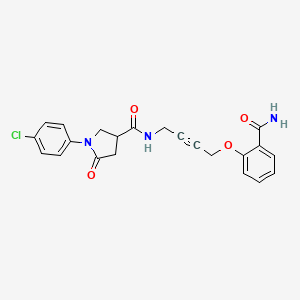

“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The compound also contains a benzamide group, which consists of a benzene ring attached to an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridine rings are likely to contribute to the compound’s aromaticity, while the benzamide group could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Cancer Research

This compound has shown promise in cancer research due to its potential to act as a CDK2 inhibitor . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. The compound’s ability to inhibit CDK2 could be leveraged in developing new cancer therapies, particularly for cancers where CDK2 plays a key role in disease progression.

Lung Carcinoma Treatment

Chalcones, which share a similar furan moiety with our compound, have been studied for their efficacy against lung carcinoma cell lines . By extension, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide could be investigated for its potential effects on lung cancer cells, especially considering its structural similarity to these chalcones.

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in the design of small molecule inhibitors . Its structure could be used as a scaffold for creating more potent compounds that target specific proteins or pathways involved in various diseases.

Organic Synthesis

In the realm of organic chemistry, this compound could serve as a precursor or intermediate in the synthesis of complex molecules. Its furan and pyridine rings provide reactive sites for further chemical modifications, making it a versatile building block for synthesizing new organic compounds .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties . Research into the applications of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide could explore its potential as an antimicrobial agent, possibly leading to new treatments for bacterial infections.

Molecular Docking Studies

The compound’s structure allows it to fit into various enzymatic pockets, making it suitable for molecular docking studies . These studies can predict how the compound interacts with different enzymes, which is crucial for drug design and understanding its mechanism of action.

Leukemia Treatment

Drawing parallels from similar compounds, there is potential for this compound to be used in the treatment of leukemia . It could be structurally characterized and modified to inhibit tyrosine kinases, which are often overactive in leukemia cells.

Biological Activity Profiling

Lastly, the compound’s diverse structure makes it an excellent candidate for profiling a wide range of biological activities . It could be tested against various cell lines and biological targets to map out its pharmacological profile, which could lead to discoveries of new therapeutic uses .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-17-4-3-14(8-18(17)24-2)19(22)21-10-13-7-16(11-20-9-13)15-5-6-25-12-15/h3-9,11-12H,10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACQTTURHCXMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2936783.png)

![4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2936789.png)

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936790.png)

![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2936791.png)

![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)

![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)

![2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2936797.png)

![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2936804.png)